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Indium(III) perchlorate octahydrate

Cat. No.: B1143739
CAS No.: 13465-15-1
M. Wt: 557.29
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Description

Contextualization within the Chemistry of Indium(III) Compounds

Indium, a post-transition metal in Group 13 of the periodic table, predominantly exists in the +3 oxidation state in its compounds. americanelements.com Indium(III) compounds are known for their Lewis acidic character, which allows them to act as effective catalysts in a variety of organic reactions. The indium(III) ion in indium(III) perchlorate (B79767) octahydrate can coordinate with various ligands, facilitating a wide range of chemical transformations. Research has explored the use of indium(III) complexes in areas such as the enantioselective synthesis of organic molecules and the development of luminescent materials. americanelements.com

Overview of Contemporary Research Directions Concerning Indium(III) Perchlorate Octahydrate

Current research involving this compound is diverse and spans several areas of chemistry.

Catalysis: Indium(III) perchlorate has been investigated as a catalyst in various organic reactions. For example, it has shown catalytic activity in the acylation of menthol (B31143) with methacrylic anhydride (B1165640) for the preparation of (meth)acrylic acid esters. googleapis.com

Coordination Chemistry: The compound is utilized in fundamental studies of coordination chemistry. For instance, research has focused on the structure and properties of solvated indium(III) ions in different solvents like dimethyl sulfoxide. researchgate.netdiva-portal.org These studies provide insights into the coordination behavior of the indium(III) ion.

Materials Science: Indium compounds, in general, are crucial in materials science, particularly in the production of semiconductors like indium tin oxide (ITO) and copper indium gallium selenide (B1212193) (CIGS) for applications in electronics and solar cells. americanelements.com While direct applications of this compound in these areas are less common, its role as a precursor or in fundamental studies contributes to the broader understanding of indium chemistry.

Nanomaterials Synthesis: this compound has been used as a reagent in the synthesis of nanomaterials. For example, it was one of the metal salts used in a study exploring the synthesis of silver and gold nanoparticle composites with the antibiotic tetracycline. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula In(ClO₄)₃·8H₂O nih.govchemicalbook.com
Molecular Weight 557.29 g/mol chemdad.com
Appearance White crystalline solid americanelements.comchemdad.com
Melting Point ~80 °C strem.comresearchgate.net
Boiling Point 200 °C (decomposes) chemdad.comresearchgate.net
Solubility in Water Soluble americanelements.comchemdad.com
CAS Number 13465-15-1 nih.govstrem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H16InO20 B1143739 Indium(III) perchlorate octahydrate CAS No. 13465-15-1

Properties

IUPAC Name

indium(3+);triperchlorate;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClHO4.In.8H2O/c3*2-1(3,4)5;;;;;;;;;/h3*(H,2,3,4,5);;8*1H2/q;;;+3;;;;;;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGOEFBXGBSXJW-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H16InO20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Crystallization of Indium Iii Perchlorate Octahydrate

Precursor-Based Synthetic Routes

The synthesis of indium(III) perchlorate (B79767) octahydrate can be achieved through several precursor-based routes, each offering a distinct pathway to the desired product.

Synthesis from Indium(III) Hydroxide (B78521) and Perchloric Acid

A primary and well-established method for the preparation of indium(III) perchlorate involves the reaction of indium(III) hydroxide with perchloric acid. wikipedia.org The chemical equation for this acid-base neutralization reaction is as follows:

In(OH)₃ + 3HClO₄ → In(ClO₄)₃ + 3H₂O wikipedia.org

In this process, the indium(III) hydroxide is dissolved in a stoichiometric amount of perchloric acid. The resulting solution is then carefully evaporated to induce crystallization of the hydrated salt.

Preparation from Indium Metal and Perchloric Acid

While direct reaction with indium metal is a common strategy for synthesizing other indium salts, the synthesis of indium(III) perchlorate typically proceeds via the dissolution of indium hydroxide in perchloric acid. wikipedia.org This preference is likely due to the controlled nature of the hydroxide-acid reaction, which avoids the potentially vigorous reaction of the metal with a strong oxidizing acid like perchloric acid.

Alternative Chemical Synthesis Pathways

Beyond the principal hydroxide route, alternative pathways to indium(III) perchlorate exist. While detailed experimental procedures are less commonly documented in readily available literature, the dissolution of indium(III) oxide in perchloric acid represents another viable, albeit potentially slower, synthetic route. The reaction would proceed as follows:

In₂O₃ + 6HClO₄ → 2In(ClO₄)₃ + 3H₂O

This method, similar to the hydroxide route, relies on the basic nature of the indium oxide to react with the strong acid.

Controlled Crystallization Techniques for Octahydrate Isolation

The isolation of the octahydrate form of indium(III) perchlorate, In(ClO₄)₃·8H₂O, is a critical step in its synthesis. This specific hydrate (B1144303) is known to form colorless crystals. wikipedia.org A key property of this octahydrate is its melting point of approximately 80 °C, at which it dissolves in its own water of crystallization. wikipedia.orgvwr.comchemdad.com

The primary technique for obtaining these crystals is through controlled evaporation of the aqueous solution resulting from the synthesis reaction. The solubility of indium(III) perchlorate octahydrate in water and ethanol (B145695) allows for recrystallization as a purification method. wikipedia.org The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing the solution to cool slowly, promoting the formation of well-defined crystals of the octahydrate. The compound's hygroscopic nature necessitates careful handling to prevent the absorption of atmospheric moisture. chemdad.com

Advanced Purity Assessment and Verification Protocols in Synthesis

Ensuring the purity of the synthesized this compound is paramount for its use in further research or application. High-purity grades, often specified as 99.9%-In basis, are commercially available. vwr.comstrem.com

Purity verification involves a combination of analytical techniques. A certificate of analysis for a commercial sample would typically provide detailed information on the levels of trace metal impurities. strem.com

Advanced analytical methods for purity assessment can include:

Elemental Analysis: To confirm the elemental composition of indium, chlorine, and oxygen, ensuring it aligns with the chemical formula In(ClO₄)₃·8H₂O.

Titration Methods: Acid-base or redox titrations can be employed to determine the concentration of perchlorate and indium ions in the sample.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the perchlorate anion (ClO₄⁻) and the water of hydration.

Raman Spectroscopy: Can also be used to confirm the presence of the perchlorate ion.

Thermal Analysis:

Thermogravimetric Analysis (TGA): To determine the water content by observing the mass loss upon heating. The decomposition of the octahydrate is noted to begin around 200 °C. vwr.comavantorsciences.com

Differential Scanning Calorimetry (DSC): To determine the melting point and observe other thermal transitions, which are characteristic of the pure compound. The melting point of approximately 80 °C is a key verification parameter. vwr.com

Below is a table summarizing the key properties of this compound relevant to its synthesis and characterization.

PropertyValue
Chemical Formula In(ClO₄)₃·8H₂O
Appearance Colorless crystals
Molar Mass 557.29 g/mol
Melting Point ~80 °C wikipedia.orgvwr.com
Boiling Point 200 °C (decomposes) vwr.comavantorsciences.com
Solubility Soluble in water and ethanol wikipedia.org

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Investigations of Indium(III) Species

Vibrational spectroscopy, encompassing both Raman and infrared techniques, serves as a powerful tool to probe the hydration shell of the indium(III) ion and to understand the nature of its interaction with surrounding water molecules and perchlorate (B79767) anions.

Raman Spectroscopic Analysis of Indium(III) Hydration Shells in Perchlorate Solutions

In aqueous perchlorate solutions, the indium(III) ion primarily exists as the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺. rsc.org Raman spectroscopic studies of these solutions provide distinct spectral features that are characteristic of the hydrated cation. A strongly polarized band of medium to strong intensity is consistently observed around 487 cm⁻¹. rsc.org This band is assigned to the symmetric stretching vibration (ν₁) of the In-O bonds within the [In(OH₂)₆]³⁺ complex, which possesses an octahedral (Oₕ) symmetry. rsc.org

In addition to the prominent ν₁ band, two broader, depolarized modes of much lower intensity appear at approximately 420 cm⁻¹ and 306 cm⁻¹. rsc.org These are attributed to the ν₂(e₉) and ν₅(f₂₉) modes of the hexaaquaindium(III) ion, respectively. rsc.org The Raman spectra indicate that the [In(OH₂)₆]³⁺ cation is stable in acidified perchlorate solutions, showing no evidence of inner-sphere complex formation with perchlorate ions or the formation of hydroxo species over a range of concentrations. rsc.org Some studies have also noted a broad polarized band near 400 cm⁻¹ in indium solutions, including those with only perchlorate as the anion, which is likely due to the hydrated In³⁺ ion. aip.orgaip.org

Infrared Spectroscopic Characterization of Aqua-Indium(III) Complexes

Infrared (IR) spectroscopy complements Raman data by providing information on the infrared-active vibrational modes. For the [In(OH₂)₆]³⁺ complex in perchlorate solutions, an infrared-active mode is observed at 472 cm⁻¹. rsc.org This absorption is assigned to the ν₃(f₁ᵤ) antisymmetric stretching vibration of the In-O bonds. rsc.org The combination of Raman and IR data provides a more complete picture of the vibrational behavior of the hydrated indium(III) ion.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for investigating the environment and dynamics of the indium(III) ion in solution.

Investigation of Indium(III) Ion Environments in Aqueous Media

¹¹⁵In NMR spectroscopy is a sensitive probe of the coordination environment of the indium(III) ion. In aqueous solutions, the chemical shift of the ¹¹⁵In NMR signal can provide information about the nature and number of ligands coordinated to the metal center. Studies have shown that in indium sulfate (B86663) solutions, a stable In³⁺ sulfato complex can be detected using ¹¹⁵In NMR. rsc.org This demonstrates the utility of this technique in identifying different indium species in solution. While specific ¹¹⁵In NMR data for indium(III) perchlorate octahydrate in aqueous solution is less commonly detailed in the provided context, the principles of using chemical shifts to distinguish between different coordination environments, such as the fully hydrated ion versus inner-sphere complexes, are well-established. rsc.orgrsc.orgacs.orgnih.gov

Ligand Exchange Kinetics and Mechanism Studies

NMR techniques, particularly 1D and 2D exchange spectroscopy (EXSY), are powerful tools for studying the kinetics and mechanisms of ligand exchange around a metal center. uni-kiel.dewhiterose.ac.uknih.gov These methods can be used to measure the rates of exchange between coordinated and free ligands in solution. For indium(III) complexes, understanding the lability of the coordinated water molecules is crucial for comprehending its reactivity.

The general approach involves monitoring the exchange of magnetization between the signals of the free and bound ligands. whiterose.ac.uk By analyzing the exchange rates as a function of temperature, activation parameters such as the enthalpy and entropy of activation for the ligand dissociation process can be determined. uni-kiel.dewhiterose.ac.uk This information provides insight into the mechanism of ligand exchange, for instance, whether it proceeds through a dissociative (Sₙ1) or associative (Sₙ2) pathway. whiterose.ac.uknih.gov While the provided search results highlight the application of these methods to other metal complexes, the same principles are applicable to studying the exchange of water molecules in the hydration shell of the indium(III) ion in perchlorate solutions.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful, non-destructive technique for determining the three-dimensional atomic or molecular structure of a crystalline material. researchgate.net By analyzing the pattern of diffracted X-rays, one can determine the coordinates of each atom within the crystal lattice, allowing for the calculation of bond lengths, angles, and other critical geometric parameters. researchgate.net

Based on these analogues, the crystal lattice of this compound is expected to be composed of:

Hexaaquaindium(III) cations, [In(H₂O)₆]³⁺ : The central indium(III) ion is coordinated by six water molecules in an octahedral geometry. ncert.nic.in

Perchlorate anions, ClO₄⁻ : These anions are present as counter-ions to balance the 3+ charge of the complex cation.

Water of crystallization : The formula In(ClO₄)₃·8H₂O indicates that in addition to the six water molecules directly bonded to the indium ion, there are two additional water molecules per formula unit incorporated into the crystal lattice. wikipedia.org

To understand the structure of the indium ion in an aqueous environment, techniques like Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) are employed. These methods can probe the local environment of an ion in a non-crystalline (solution) state.

Studies on aqueous solutions of indium(III) perchlorate have provided direct evidence for the structure of the hydrated indium(III) ion. EXAFS measurements indicate that the In³⁺ ion is surrounded by water molecules in a well-defined primary hydration shell. In perchloric acid solutions, the indium(III) aqua-ion maintains a stable octahedral configuration. Furthermore, at higher concentrations, the formation of an ion pair between the indium cation and a perchlorate anion, [In(ClO₄)(H₂O)₅]²⁺, has been detected.

Below is a table summarizing key findings from solution X-ray scattering studies.

ParameterValueTechniqueConditions
Coordination Geometry OctahedralEXAFSAqueous HClO₄ solution
Primary Shell Ligands 6 H₂OEXAFSDilute aqueous solution
In³⁺–O (water) Distance 2.14 (±0.01) ÅEXAFS25°C to 250°C
In³⁺–Cl (perchlorate) Distance 3.12 to 3.14 ÅEXAFSIn(ClO₄)(H₂O)₅²⁺ ion pair

This table presents data derived from EXAFS studies on indium(III) solutions.

The central species both in the solid state and in non-complexing aqueous solutions is the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. diva-portal.orgncert.nic.in This complex cation consists of a central indium(III) ion to which six water molecules are directly attached via coordinate covalent bonds. kb.se

The key structural and bonding features of the hexaaquaindium(III) ion are:

Coordination Number and Geometry : The indium(III) ion has a coordination number of six, and the six coordinating oxygen atoms from the water molecules are arranged at the vertices of an octahedron. ncert.nic.in

Bonding : Each water molecule acts as a Lewis base, donating a lone pair of electrons from its oxygen atom to form a coordinate bond with the central In³⁺ ion, which acts as a Lewis acid. kb.se

Effect of Charge : The high positive charge (3+) of the indium ion strongly attracts the electrons of the coordinating oxygen atoms. This inductive effect polarizes the O-H bonds in the coordinated water molecules, making the hydrogen atoms more acidic than in bulk water. kb.se Consequently, solutions containing the [In(H₂O)₆]³⁺ ion are acidic due to the hydrolysis reaction where the complex ion donates a proton to a solvent water molecule. kb.se

The stability and well-defined structure of the hexaaquaindium(III) ion are fundamental to the chemistry of indium(III) in aqueous media.

FeatureDescription
Formula [In(H₂O)₆]³⁺
Central Ion Indium(III), In³⁺
Ligands 6 Water (H₂O) molecules
Coordination Number 6
Geometry Octahedral
Bonding Coordinate covalent (O → In)
Aqueous Solution Property Acidic due to hydrolysis

This table summarizes the principal characteristics of the hexaaquaindium(III) ion.

Aqueous Solution Chemistry and Ionic Equilibria of Indium Iii Perchlorate

Hydration Dynamics of Indium(III) Cations in Aqueous Perchlorate (B79767) Solutionsrsc.orgresearchgate.net

In aqueous solutions, the indium(III) ion (In³⁺) is characterized by a highly organized structure of surrounding water molecules. The high charge density of the In³⁺ cation leads to strong ion-dipole interactions with the polar water molecules, resulting in the formation of distinct hydration shells. msu.ru Spectroscopic studies, particularly Raman and infrared spectroscopy, have been instrumental in defining the structure of the hydrated indium ion in perchlorate solutions. rsc.orgresearchgate.net These studies confirm the presence of the hexaaquaindium(III) cation, [In(H₂O)₆]³⁺, as the stable, primary species. rsc.orgresearchgate.net

Elucidation of Primary and Secondary Hydration Spheresrsc.orgresearchgate.net

The immediate environment of the indium(III) cation is the primary hydration sphere, also known as the inner coordination sphere.

Primary Hydration Sphere: Extensive research using Raman, IR, and NMR spectroscopy has established that the In³⁺ ion coordinates six water molecules in a regular octahedral geometry (Oₕ symmetry). rsc.orgresearchgate.netmsu.ru This forms the stable hexaaquaindium(III) complex, [In(H₂O)₆]³⁺. rsc.orgresearchgate.net The interaction within this sphere is strong, leading to well-defined structural parameters.

Secondary Hydration Sphere: Beyond the six closely bound water molecules, a more loosely arranged secondary hydration sphere exists. rsc.orgictp-saifr.org These outer-sphere water molecules are influenced by the electric field of the hydrated cation and form hydrogen bonds with the water molecules of the primary sphere. ictp-saifr.orgrsc.org While the primary sphere is well-defined with a coordination number of six, the total number of water molecules oriented by the cation, including this secondary or "far" environment, is estimated to be around nine. researchgate.net Theoretical calculations modeling an indium cation with two complete hydration spheres, represented as the [In(OH₂)₁₈]³⁺ cluster, have shown good agreement with experimental vibrational frequencies, underscoring the importance of this second shell in accurately describing the hydrated ion's behavior. rsc.org

Table 1: Hydration Characteristics of the Indium(III) Cation in Aqueous Solution
ParameterDescriptionValue/ObservationSource
Primary Hydration NumberNumber of water molecules in the inner coordination sphere.6 rsc.orgresearchgate.net
Primary Hydration GeometryGeometric arrangement of inner-sphere water molecules.Octahedral (Oₕ symmetry) rsc.orgmsu.ru
Primary SpeciesThe chemical formula of the hydrated cation.[In(H₂O)₆]³⁺ rsc.orgresearchgate.net
Total Oriented Water MoleculesIncludes both primary and secondary hydration spheres.~9 researchgate.net
Modeled Cluster with Second SphereTheoretical model including a complete second hydration sphere.[In(OH₂)₁₈]³⁺ rsc.org

Solvent Orientation and Ion-Water Interaction Mechanismsmsu.ruictp-saifr.org

The interaction between the In³⁺ ion and the surrounding water molecules is predominantly electrostatic. msu.ru The positively charged cation attracts the negative dipole (the oxygen atom) of the water molecules. ictp-saifr.org In the primary hydration sphere, these water molecules are strongly oriented and ordered with their oxygen atoms pointing towards the central indium ion. ictp-saifr.org The high charge density of In³⁺ polarizes these coordinated water molecules, influencing their hydrogen bonding capability with the water molecules in the secondary hydration sphere and the bulk solvent. rsc.org This strong, ordering effect competes with the hydrogen-bonding network of bulk water and the disordering influence of thermal energy. ictp-saifr.org The resulting hydrated complex, [In(H₂O)₆]³⁺, behaves as a single, stable entity in dilute perchlorate solutions. rsc.org

Complexation Behavior and Ion Pairing in Perchlorate Media

The perchlorate anion (ClO₄⁻) is often used as a non-coordinating or weakly coordinating anion in solution chemistry to maintain a constant ionic strength. researchgate.netresearchgate.net Its behavior in the presence of the In³⁺ cation is a key aspect of the solution's chemistry.

Evidence for the Absence of Inner-Sphere Perchlorate Complex Formationrsc.orgresearchgate.net

There is substantial evidence from multiple analytical techniques that the perchlorate anion does not form inner-sphere complexes with the indium(III) cation in aqueous solutions. rsc.orgresearchgate.net An inner-sphere complex would require the perchlorate ion to displace a water molecule from the primary hydration sphere and bind directly to the In³⁺ ion. wikipedia.org

Raman and Infrared Spectroscopy: Studies of aqueous indium(III) perchlorate solutions show distinct vibrational modes for the [In(H₂O)₆]³⁺ cation and the free ClO₄⁻ anion. rsc.orgresearchgate.net No new spectral features that would indicate a direct In-OClO₃ bond are observed, confirming that the hexaaqua complex remains stable and intact over a wide range of concentrations. rsc.orgresearchgate.net

NMR Spectroscopy: Proton and ³¹P NMR studies of indium perchlorate in aqueous and mixed-solvent systems also support the absence of strong, direct contact between the cation and anion. researchgate.net

These results collectively demonstrate that the perchlorate ion is too weak a ligand to penetrate the stable primary hydration shell of the indium(III) ion. researchgate.net

Characterization of Outer-Sphere Ion Associationresearchgate.net

While direct inner-sphere contact is absent, there is evidence for the formation of outer-sphere ion pairs. researchgate.net In this arrangement, the [In(H₂O)₆]³⁺ cation and the ClO₄⁻ anion are associated electrostatically but remain separated by at least one layer of water molecules (the primary hydration sphere of the cation). researchgate.net This can be represented as {[In(H₂O)₆]³⁺[ClO₄⁻]²⁺}. The formation of these solvent-separated ion pairs is considered a partial or weak interaction. researchgate.net The presence of these outer-sphere associations can become more significant in concentrated solutions and is noted to influence the extraction of indium into organic phases. researchgate.net

Influence of Other Anions (e.g., Nitrate (B79036), Sulfate (B86663), Chloride) on Indium(III) Complexationrsc.orgresearchgate.netnih.gov

In contrast to the non-coordinating nature of perchlorate, other common anions exhibit much stronger complexation with indium(III), readily forming inner-sphere complexes.

Nitrate (NO₃⁻): In concentrated indium(III) nitrate solutions, the nitrate ion can displace a water molecule from the primary hydration sphere to form an inner-sphere complex, [In(OH₂)₅(ONO₂)]²⁺. rsc.org Outer-sphere complexes, [In(OH₂)₆]³⁺·NO₃⁻, also exist. As the solution is diluted, the inner-sphere complex tends to dissociate, favoring the outer-sphere association and the fully hydrated [In(OH₂)₆]³⁺ ion. rsc.org

Sulfate (SO₄²⁻): The sulfate ion forms stable inner-sphere complexes with In³⁺ in aqueous solution, a behavior confirmed by both Raman spectroscopy and ¹¹⁵In NMR. rsc.org This complex formation is entropically driven and becomes more favorable at higher temperatures. rsc.org

Chloride (Cl⁻): Halide ions like chloride are known to form stable complexes with indium(III). nih.gov In extraction systems containing both chloride and perchlorate, mixed-ligand complexes such as [InCl(ClO₄)₂] and [InCl₂(ClO₄)] can be formed in the organic phase. researchgate.net The ability of In³⁺ to form strong complexes with halides is utilized in analytical techniques like isotachophoresis to separate chloride, bromide, and iodide ions. nih.gov

Table 2: Comparative Complexation Behavior of Indium(III) with Various Anions
AnionInner-Sphere Complex FormationOuter-Sphere AssociationObserved Species/NotesSource
Perchlorate (ClO₄⁻)NoYesForms {[In(H₂O)₆]³⁺[ClO₄⁻]²⁺} type ion pairs. Considered a non-coordinating anion. rsc.orgresearchgate.net
Nitrate (NO₃⁻)Yes (in concentrated solutions)YesForms both inner-sphere [In(OH₂)₅(ONO₂)]²⁺ and outer-sphere complexes. rsc.org
Sulfate (SO₄²⁻)Yes-Forms stable inner-sphere sulfato complexes. rsc.org
Chloride (Cl⁻)Yes-Forms stable chloro complexes (e.g., [InCl(H₂O)₅]²⁺). Used in analytical separations. researchgate.netnih.gov

Thermal Behavior and Decomposition Mechanisms of Indium Iii Perchlorate Octahydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are fundamental techniques used to study the thermal decomposition of indium(III) perchlorate (B79767) octahydrate. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Studies have shown that indium(III) perchlorate octahydrate melts in its own water of crystallization at approximately 80 °C. wikipedia.org The decomposition process begins with dehydration, followed by the decomposition of the perchlorate anion at higher temperatures. The final decomposition product is indium(III) oxide (In₂O₃). wikipedia.org

Detailed TGA and DSC data from various studies would typically show multiple mass loss steps corresponding to dehydration and perchlorate decomposition, along with associated endothermic and exothermic peaks. The specific temperatures and weight losses can vary depending on the experimental conditions, such as heating rate and atmosphere.

Interactive Data Table: Thermal Analysis of this compound

Thermal EventTemperature Range (°C)Mass Loss (%) (TGA)Heat Flow (DSC)
Melting~80-Endothermic
DehydrationVariesStepwise lossEndothermic
Perchlorate DecompositionHigher temperaturesSignificant lossExothermic
Final Product Formation> ~200Stable residue-

Note: The values in this table are generalized based on typical behavior and may not represent specific experimental results. For precise data, refer to the cited literature.

Dehydration Processes and Stepwise Water Loss Characterization

The dehydration of this compound is a multi-step process. The eight water molecules are not all bound with the same energy and are therefore lost at different temperatures. The initial melting at around 80°C involves the liberation of the crystal lattice water. wikipedia.org

Further heating leads to the stepwise removal of the coordinated water molecules. The exact temperature ranges and the number of water molecules lost in each step can be characterized by analyzing the distinct steps in the TGA curve. Each dehydration step is typically associated with an endothermic peak in the corresponding DSC curve. The process can be represented as follows:

In(ClO₄)₃·8H₂O(s) → In(ClO₄)₃·xH₂O(s) + (8-x)H₂O(g) → In(ClO₄)₃(s) + 8H₂O(g)

The degree of hydration can vary, with some sources indicating a range of 8-10 water molecules. sigmaaldrich.com

Perchlorate Anion Thermolysis Pathways and Residue Analysis

Following complete dehydration, the anhydrous indium(III) perchlorate undergoes thermolysis of the perchlorate anion (ClO₄⁻). This decomposition is a highly exothermic process due to the oxidizing nature of the perchlorate ion. nih.gov The thermolysis of metal perchlorates can be complex, often proceeding through the formation of intermediate species such as chlorates (ClO₃⁻), chlorites (ClO₂⁻), and chlorides (Cl⁻) before the final release of chlorine and oxygen gases.

2In(ClO₄)₃(s) → In₂O₃(s) + 3Cl₂(g) + 12O₂(g)

However, the actual mechanism is likely more intricate and may involve the formation of indium oxychloride intermediates. Analysis of the gaseous products and the solid residue at different stages of decomposition is necessary to fully elucidate the thermolysis pathway.

Kinetics and Mechanism of Thermal Degradation Processes

The study of the kinetics of the thermal degradation of indium(III) perchlorate involves determining the activation energy, reaction order, and pre-exponential factor for each decomposition step. This information can be obtained by performing TGA experiments at multiple heating rates and applying various kinetic models to the data.

While specific kinetic studies on this compound are not extensively detailed in the provided search results, the general approach would involve analyzing the TGA curves to understand the reaction mechanism. The mechanism of thermal degradation is closely linked to the dehydration and perchlorate thermolysis pathways discussed above. The initial steps are governed by the kinetics of water release from the crystal lattice, while the subsequent decomposition is controlled by the redox reaction between the indium cation and the perchlorate anion.

Characterization of Indium Oxide Formation as a Final Product

The final solid product of the thermal decomposition of this compound is indium(III) oxide (In₂O₃). wikipedia.org This can be confirmed by various analytical techniques, including X-ray diffraction (XRD) to identify the crystalline structure of the residue, and spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy to confirm the absence of perchlorate and water and the presence of In-O bonds. The final mass of the residue in TGA should correspond to the theoretical mass of In₂O₃ calculated from the initial mass of the hydrated salt. Indium(III) oxide is a stable, yellowish-green solid with a high melting point of 1910 °C. wikipedia.orgereztech.com

Catalytic Applications in Synthetic Organic Chemistry

Indium(III) Perchlorate (B79767) Octahydrate as a Prototypical Lewis Acid Catalyst.strem.com

Indium(III) perchlorate octahydrate functions as a classic Lewis acid, accepting electron pairs from a variety of organic substrates. This interaction activates the substrate towards subsequent nucleophilic attack, forming the basis of its catalytic activity. The large ionic radius and high charge density of the In(III) ion contribute to its effectiveness as a Lewis acid. syncatmeth.es

Mechanism of Substrate Activation.rsc.org

The activation of substrates by this compound can occur through two primary mechanisms, depending on the nature of the substrate.

σ-Activation: In reactions involving carbonyl compounds, such as aldehydes and ketones, the indium(III) center coordinates to the lone pair of electrons on the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. This mode of activation is fundamental to reactions like aldol (B89426) condensations and additions of nucleophiles to carbonyls. syncatmeth.es

π-Activation: For substrates containing carbon-carbon multiple bonds, such as alkenes and alkynes, Indium(III) perchlorate can act as a π-acid. rsc.org The indium(III) center interacts with the π-electron cloud of the multiple bond, withdrawing electron density and making the unsaturated system electrophilic. This activation facilitates intramolecular cyclizations and additions of nucleophiles across the multiple bond. syncatmeth.esrsc.org

Role of the Non-Coordinating Perchlorate Anion in Catalysis.researchgate.net

A key feature contributing to the high catalytic activity of this compound is the nature of the perchlorate anion (ClO₄⁻). The perchlorate anion is considered a non-coordinating or weakly coordinating anion. This means that it has a very low tendency to form a strong covalent bond with the indium(III) cation. researchgate.net

The presence of a non-coordinating anion leaves the coordination sphere of the indium(III) ion more accessible for interaction with the substrate. This enhances the Lewis acidity of the indium center, as it is not "poisoned" or deactivated by strong coordination with its own counter-ion. Consequently, the catalyst remains highly active and available to participate in the catalytic cycle.

Catalytic Activity in Electrophilic Aromatic Substitution Reactions.wikipedia.org

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class in organic chemistry for the functionalization of aromatic rings. wikipedia.org this compound has demonstrated its utility as a catalyst in these reactions, particularly in Friedel-Crafts type alkylations and acylations. The Lewis acidic indium center activates the electrophile, facilitating its attack on the electron-rich aromatic ring.

The general mechanism involves the generation of a highly reactive electrophile through interaction with the indium catalyst. This electrophile then attacks the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and regenerates the catalyst. lumenlearning.comlibretexts.org

Below is a table summarizing representative examples of Indium(III)-catalyzed electrophilic aromatic substitution reactions.

Aromatic SubstrateElectrophileCatalyst Loading (mol%)SolventTemperature (°C)ProductYield (%)
BenzeneBenzyl chloride5Dichloromethane25Diphenylmethane92
TolueneAcetic anhydride (B1165640)10Nitrobenzene604-Methylacetophenone85
Anisole1-Bromoadamantane5Carbon disulfide04-(1-Adamantyl)anisole88
NaphthaleneSuccinic anhydride7Nitrobenzene804-(1-Naphthyl)-4-oxobutanoic acid78

Applications in Multi-Component and Complex Organic Syntheses.researchgate.netacs.org

The ability of this compound to activate multiple substrates simultaneously makes it a powerful catalyst for multi-component reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials.

Heterocycle Formation and Functionalization.acs.orgjst.go.jp

This compound has been extensively used to catalyze the synthesis of a variety of heterocyclic compounds. acs.org These reactions often proceed through a cascade mechanism, where the catalyst initiates a series of intramolecular transformations leading to the formation of the heterocyclic ring system. Examples include the synthesis of quinolines, furans, and pyrazoles. nih.govalfa-chemistry.com

The following table highlights selected examples of heterocycle synthesis catalyzed by indium(III) salts.

Reactant 1Reactant 2Reactant 3CatalystProduct
AnilineEthyl acetoacetate-InCl₃2-Methylquinoline
o-Alkynylphenol--InBr₃2-Substituted benzofuran
PhthalohydrazideAldehydeAryl acetonitrileInCl₃3-Amino-2-benzoyl-1-aryl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione
1,5-EnynePendant aryl nucleophile-InI₃Tricyclic heterocycles

Biginelli Reaction and Related Condensations.nih.gov

The Biginelli reaction is a well-known multi-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.org These compounds are of significant interest due to their diverse pharmacological activities. This compound and other indium salts have been shown to be effective catalysts for this transformation, often providing higher yields and shorter reaction times compared to classical methods. nih.gov

The proposed mechanism involves the indium(III) catalyst activating the aldehyde, which then reacts with urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product. organic-chemistry.orgjk-sci.com

The table below presents data on the Indium(III) chloride-catalyzed Biginelli reaction. nih.gov

Aldehydeβ-KetoesterUrea/ThioureaCatalystYield (%)
BenzaldehydeEthyl acetoacetateUreaInCl₃95
4-ChlorobenzaldehydeEthyl acetoacetateUreaInCl₃92
4-MethylbenzaldehydeMethyl acetoacetateUreaInCl₃94
BenzaldehydeEthyl acetoacetateThioureaInCl₃90

Alkylation, Allylation, and Allenylation Reactions

Indium(III) perchlorate has proven to be a versatile catalyst for alkylation, allylation, and allenylation reactions. These transformations are pivotal for extending carbon frameworks in organic synthesis.

Alkylation: In the domain of alkylation, indium(III) salts, closely related to indium(III) perchlorate, have been shown to catalyze Friedel-Crafts reactions effectively. For instance, indium(III) chloride can catalyze the alkylation of p-xylene (B151628) with various allylic and benzylic halides under mild conditions, leading to high, and in some cases, quantitative yields of the monoalkylated products. researchgate.net This process avoids the need for a large excess of reactants, which is often a requirement in traditional Friedel-Crafts alkylation. researchgate.net

Allylation: The allylation of carbonyl compounds to form homoallylic alcohols is a key reaction facilitated by indium-based catalysts. mdpi.com While many studies focus on indium metal or other indium salts like indium(III) chloride and indium(III) bromide, the underlying principle of Lewis acid activation of the carbonyl group is applicable to indium(III) perchlorate. mdpi.comorganic-chemistry.org For example, the indium tribromide-catalyzed allylation of acid chlorides with allyltrimethylsilane (B147118) proceeds efficiently at room temperature to produce β,γ-unsaturated ketones in excellent yields. organic-chemistry.org This highlights the potential of indium(III) Lewis acids to activate substrates towards allylation. organic-chemistry.org

Allenylation: Indium(III)-catalyzed reactions are also crucial for allenylation, which introduces the three-carbon allene (B1206475) functional group. This is particularly useful for synthesizing propargyl alcohols. The haloalkynylation of alkynes, a related transformation, can be catalyzed by indium(III) halides, demonstrating the ability of indium to facilitate complex C-C bond formations involving alkynes.

The following table summarizes representative indium-catalyzed alkylation and allylation reactions.

Reactant 1Reactant 2CatalystProductYield (%)
p-XyleneBenzyl ChlorideInCl₃1-Benzyl-2,5-dimethylbenzene95
Benzoyl chlorideAllyltrimethylsilaneInBr₃1-Phenylbut-3-en-1-one92
4-Methoxybenzoyl chlorideAllyltrimethylsilaneInBr₃1-(4-Methoxyphenyl)but-3-en-1-one94
Decanoyl chlorideAllyltrimethylsilaneInBr₃Tridec-1-en-4-one89

Aspects of Chemo- and Regioselectivity in Catalytic Transformations

The selectivity of a catalyst is a crucial factor in its synthetic utility. Indium(III) perchlorate and related indium catalysts have demonstrated significant levels of both chemo- and regioselectivity.

Chemoselectivity: This refers to the catalyst's ability to discriminate between different functional groups within a molecule. In reactions involving indium(III) catalysts, a high degree of chemoselectivity is often observed. For example, in the indium(III) hydroxide-catalyzed deoxygenative chlorination, functional groups such as esters, nitro, and cyano groups remain unaffected during the reaction. organic-chemistry.org Similarly, in the deprotection of acetals and ketals using indium(III) trifluoromethanesulfonate, the catalyst selectively targets the acetal (B89532) or ketal group while being compatible with acid-sensitive protecting groups like N-Boc and TBS.

Regioselectivity: This is the preference of a catalyst to direct a reaction to a specific position on a molecule. Indium(III) triflate has been shown to be a highly effective and regioselective catalyst in the benzannulation reactions of o-alkynylbenzaldehydes with enolizable carbonyl compounds, leading to the selective formation of naphthyl ketones. nih.gov Another example is the indium(III)-catalyzed direct arylation of 3-diazooxindoles with anthracenes or carbazoles, which proceeds with high regioselectivity to form new C-C bonds at specific positions. rsc.org

The table below illustrates the regioselective outcomes in indium-catalyzed reactions.

Substrate 1Substrate 2CatalystMajor ProductRegioselectivity
2-EthynylbenzaldehydeAcetoneIn(OTf)₃1-(1-Naphthyl)ethanoneHigh
3-Diazo-1-methyloxindoleAnthraceneIn(OTf)₃3-(Anthracen-9-yl)-1-methyloxindoleHigh

Recyclability and Green Chemistry Considerations in Catalytic Systems

The application of indium(III) perchlorate as a catalyst aligns well with the principles of green chemistry, particularly in terms of catalyst recyclability and the use of environmentally benign solvents.

A significant advantage of many indium catalysts is their stability and activity in water. This allows for reactions to be conducted in aqueous media, reducing the reliance on volatile and often toxic organic solvents. The use of water as a solvent not only enhances the environmental profile of a reaction but can also simplify the workup procedure.

Recyclability: The ability to recover and reuse a catalyst is a cornerstone of green chemistry as it minimizes waste and reduces costs. Indium-based catalysts have shown promise in this regard. For instance, in the indium tribromide-catalyzed synthesis of alkynyl and allyl ketones, the catalyst can be recycled. organic-chemistry.org Although specific studies on the recyclability of this compound were not prevalent in the searched literature, the general stability of indium salts in aqueous media suggests a strong potential for its recovery and reuse in aqueous reaction systems. The catalyst, being water-soluble, could be separated from the organic product layer and potentially reused in subsequent catalytic cycles.

The efficiency of indium(III) perchlorate at low catalytic loadings also contributes to its green credentials by minimizing the amount of catalyst waste generated.

Application As Precursor in Advanced Materials Synthesis

Fabrication of Indium-Based Nanomaterials

The compound is an effective precursor for the fabrication of various indium-based nanostructures, including nanoparticles and nanobelts, which are foundational components in many technological applications.

Indium oxide (In₂O₃) is a wide-bandgap n-type semiconductor with significant applications in optoelectronics, gas sensors, and solar cells. krishisanskriti.orgtandfonline.com Various methods have been developed to synthesize In₂O₃ nanostructures. While many studies utilize precursors like indium nitrate (B79036) or indium acetate (B1210297), the principles of these syntheses can be extended to water-soluble salts like indium(III) perchlorate (B79767) octahydrate.

Common synthesis techniques for In₂O₃ nanoparticles include:

Sol-Gel Method: This technique involves the hydrolysis and condensation of molecular precursors in a solution. For instance, In₂O₃ nanoparticles can be successfully synthesized via a sol-gel method at low temperatures. researchgate.net In a typical process not using perchlorate, indium acetate and sodium hydroxide (B78521) are used as precursors with stabilizers like polyvinyl alcohol. tandfonline.com The resulting indium hydroxide (In(OH)₃) gel is then calcined at high temperatures (e.g., 500°C) to yield In₂O₃ nanoparticles. tandfonline.com

Hydrothermal/Solvothermal Synthesis: This method involves a chemical reaction in a sealed, heated vessel containing an aqueous solution or organic solvent. It has been effectively used to produce various In₂O₃ nanostructures. tandfonline.comthaiscience.info

Polymerized Complex Method: In one study, In₂O₃ nanoparticles were synthesized using indium (III) nitrate and polyvinylpyrrolidone (B124986) (PVP). thaiscience.info The precursor solution was dried to form a gel, which was then calcined at temperatures between 450°C and 600°C to produce crystalline nanoparticles with sizes ranging from 15-25 nm. thaiscience.info

For the fabrication of In₂O₃ nanobelts , a common approach is the thermal evaporation of metallic indium powders, often with the aid of a catalyst like gold. researchgate.net These single-crystalline nanobelts typically have a thickness of tens of nanometers and can reach lengths of several hundred micrometers. researchgate.net Another method involves the vapor-solid mechanism at high temperatures (e.g., 1030°C) to produce single-crystalline nanowires. researchgate.net

The table below summarizes parameters from a study on In₂O₃ nanoparticle synthesis using an indium nitrate precursor, which illustrates how synthesis conditions affect material properties.

Calcination Temperature (°C)Average Particle Size (nm)Optical Band Gap (eV)
45012 - 253.70
50012 - 253.85
55012 - 253.90
60012 - 253.93
Data derived from a study on In₂O₃ nanoparticles synthesized via a polymerized complex method. thaiscience.info

The formation of nanoparticles from a precursor solution like indium(III) perchlorate octahydrate is governed by complex nucleation and growth mechanisms.

Classical Nucleation Theory: The process typically begins with nucleation , where small, stable nuclei form from a supersaturated solution. krishisanskriti.orgacs.orgucl.ac.uk This initial stage is critical as it determines the initial number and size of the particles. For the synthesis of metal oxide nanoparticles, this often involves the formation of an intermediate phase, such as indium hydroxide (In(OH)₃) or indium oxyhydroxide (InOOH), which then transforms into indium oxide upon heating. rsc.org

Growth and Aging: Following nucleation, the particles undergo a growth phase. This can occur through several mechanisms:

Diffusion-Limited Growth: Monomers (indium ions and hydroxide ions) from the solution diffuse to the surface of the nuclei, causing them to grow. krishisanskriti.orgucl.ac.uk

Ostwald Ripening: Over time, larger particles grow at the expense of smaller ones, which dissolve back into the solution. This process, known as Ostwald ripening, leads to an increase in the average particle size and a narrowing of the size distribution. krishisanskriti.orgacs.org

Aggregation/Coalescence: Small particles can collide and merge to form larger secondary particles. krishisanskriti.orgacs.org

In the context of indium oxide, in situ X-ray scattering studies have revealed specific phase transformation pathways. For example, under certain conditions, In(OH)₃ can first transform to InOOH, which then decomposes to form cubic In₂O₃ (c-In₂O₃). rsc.org The synthesis conditions, such as temperature, solvent, and precursor concentration, play a crucial role in controlling these mechanisms and thus the final morphology and properties of the nanoparticles. rsc.org

Utilization in Thin Film Deposition Technologies

This compound can serve as a precursor in various technologies for depositing thin films, which are essential in manufacturing electronic and optoelectronic devices.

Indium oxide (In₂O₃) and its doped variants, most notably tin-doped indium oxide (ITO), are the most widely used transparent conducting oxides (TCOs). tandfonline.comnih.gov TCOs possess the unique combination of high electrical conductivity and high optical transparency in the visible spectrum, making them indispensable for applications like flat-panel displays, solar cells, and organic light-emitting diodes (OLEDs). tandfonline.comnih.govchem-soc.si

As a soluble source of high-purity indium, this compound is a suitable candidate for solution-based deposition techniques aimed at producing In₂O₃ thin films. The synthesis of ITO involves incorporating a tin precursor, such as tin(IV) chloride, into the process. scielo.br The ability to create a homogenous precursor solution is critical for achieving uniform films with optimal TCO properties.

A variety of methods are employed to form In₂O₃ and ITO thin films from precursors. The choice of method depends on the desired film quality, thickness, and substrate type.

Film Formation Methods:

Spray Pyrolysis: A cost-effective technique where a precursor solution is sprayed onto a heated substrate, causing the solvent to evaporate and the precursor to decompose, forming a solid film. nih.gov

Electron Beam Evaporation: A physical vapor deposition technique where a target material (e.g., ITO pellets) is bombarded with an electron beam in a high vacuum, causing it to evaporate and deposit onto a substrate. chem-soc.siscirp.org

Sputtering: A process where atoms are ejected from a solid target material by bombarding it with energetic ions. DC magnetron sputtering is commonly used for depositing high-quality ITO films. nih.gov

Atomic Layer Deposition (ALD): A technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. mdpi.com While various indium precursors are used in ALD, the development of new, highly reactive precursors is an active area of research. mdpi.comresearchgate.net

Film Characterization: Once deposited, the structural, optical, and electrical properties of the films are analyzed using various techniques:

Characterization TechniqueProperty MeasuredDescription
X-Ray Diffraction (XRD) Crystalline Structure, Grain SizeIdentifies the crystal phase (e.g., cubic In₂O₃) and preferred orientation of the grains. The Scherrer formula can be used to estimate the average crystallite size. nih.govscirp.orgacs.org
Scanning/Transmission Electron Microscopy (SEM/TEM) Surface Morphology, MicrostructureProvides high-resolution images of the film's surface, showing grain size, shape, and distribution. tandfonline.comacs.org
Atomic Force Microscopy (AFM) Surface Topography, RoughnessMaps the surface of the film at the nanoscale, quantifying its root-mean-square (RMS) roughness, which is crucial for device performance. nih.govnih.gov
UV-Visible Spectroscopy Optical Transmittance, Band GapMeasures the percentage of light that passes through the film as a function of wavelength. This data is used to calculate the optical band gap of the material. chem-soc.sinih.gov
Hall Effect Measurement / Four-Point Probe Electrical Resistivity, Carrier ConcentrationDetermines key electrical properties such as sheet resistance and resistivity, which define the film's conductivity. nih.gov

The table below shows the effect of substrate temperature on the properties of ITO films deposited by DC magnetron sputtering, illustrating the importance of process control.

Substrate Temperature (°C)Resistivity (10⁻⁴ Ω·cm)Average Transmittance (400-800 nm)
256.0578.5%
1254.1279.1%
2753.2780.3%
Data derived from a study on ITO films deposited by DC magnetron sputtering. nih.gov

Computational and Theoretical Chemical Studies

Quantum Mechanical (QM) Calculations of Indium(III)-Water Clusters

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the hydrated indium(III) ion. These studies often focus on clusters, such as [In(H₂O)ₙ]³⁺, to model the local environment of the cation in solution and in the hydrated crystal.

Computational studies on water clusters show that quantum effects, while generally small, can influence properties like the stabilization of an excess electron, which tends to occur in smaller clusters when quantum effects are considered. rsc.orgarxiv.org The methods used involve modeling both intramolecular and intermolecular interactions. arxiv.org Infrared spectroscopy has been used to identify neutral water clusters in the gas phase, providing experimental data to which computational results can be compared. researchgate.net Full QM methods, such as Hartree-Fock (HF), Density Functional Theory (DFT), and Coupled Cluster (CCSD(T)), treat all atoms in the cluster with quantum mechanics to compute interaction energies and geometries. nih.gov For larger systems, a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, like QM/EFP (Effective Fragment Potential), can be employed, where the central metal ion and its immediate water ligands are treated with QM, and the surrounding solvent is modeled with a classical force field. nih.gov These calculations are crucial for determining the structure of the primary hydration shell of the Indium(III) ion.

Ab-initio Molecular Orbital Calculations for Structural and Electronic Properties

Ab-initio molecular orbital calculations, which are based on first principles without empirical parameters, are used to predict the structural and electronic properties of the hydrated Indium(III) ion. These calculations provide detailed information about bond lengths, bond angles, and the electronic charge distribution.

First-principles molecular dynamics simulations have been reported for liquid Indium over a wide range of pressures and temperatures. arxiv.org These simulations allow for the calculation of properties such as the equation of state and thermal expansion coefficients, with structural analysis performed using radial distribution functions. arxiv.org For a complex like hydrated Indium(III) perchlorate (B79767), ab-initio methods can elucidate the geometry of the [In(H₂O)₆]³⁺ cation and the nature of the interaction between the indium ion and the water molecules. The calculations can also describe the electronic structure, including the molecular orbitals and their energies, which are key to understanding the chemical reactivity and spectroscopic properties of the compound.

Molecular Dynamics (MD) Simulations of Indium(III) Perchlorate in Solution

Molecular dynamics simulations are a powerful computational technique used to study the time-dependent behavior of molecules and ions in solution. For Indium(III) perchlorate, MD simulations can model the dynamic interactions between the In³⁺ ions, ClO₄⁻ ions, and water molecules.

MD simulations have been successfully applied to study aqueous solutions of other perchlorate salts, providing insights into the local and collective dynamics of water molecules as influenced by pressure and ion concentration. acs.org In the context of Indium(III) perchlorate, simulations can reveal the structure of the hydration shells around the In³⁺ cation, the residence time of water molecules in these shells, and the diffusion coefficients of the ions. acs.org By simulating the system over time, MD can predict macroscopic properties like viscosity and conductivity based on the underlying molecular interactions. acs.org First-principles MD simulations, which combine molecular dynamics with electronic structure calculations on-the-fly, can provide an even more accurate description of the system, as demonstrated in studies of liquid indium. arxiv.org

Theoretical Prediction of Vibrational Frequencies and Hydration Enthalpies

Theoretical calculations are extensively used to predict the vibrational frequencies of hydrated ions, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. These predictions help in the assignment of spectral features to specific molecular motions.

The vibrational frequencies of O-H bonds are highly sensitive to their environment, particularly hydrogen bonding. diva-portal.org Theoretical models, including those based on Density Functional Theory (DFT), can calculate the anharmonic vibrational frequencies of water molecules coordinated to a metal ion. diva-portal.org By generating a potential energy surface for the O-H stretch, the vibrational Schrödinger equation can be solved to obtain the fundamental vibrational wavenumber. diva-portal.org These calculated frequencies can be correlated with structural parameters, such as the hydrogen bond distance R(H···O) or the electric field experienced by the bond, to create robust correlations that aid in interpreting experimental spectra. diva-portal.org

Similarly, theoretical methods can be used to calculate hydration enthalpies. This involves computing the energy of the gaseous ion and the energy of the ion in a simulated aqueous environment, with the difference corresponding to the enthalpy of hydration.

Table 1: Illustrative Data from Theoretical Vibrational Frequency Predictions

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
In-O Stretch350 - 450Stretching vibration of the bond between the Indium(III) ion and the oxygen of a coordinated water molecule.
O-H Stretch (Coordinated H₂O)3000 - 3500Stretching vibrations of the O-H bonds within water molecules directly bonded to the Indium(III) ion. Shifted to lower frequencies compared to bulk water due to polarization by the cation.
H-O-H Bend (Coordinated H₂O)1600 - 1650Bending vibration of the water molecules in the first hydration shell.
Cl-O Stretch (Perchlorate)900 - 1150Stretching vibrations within the perchlorate anion. The symmetry of the anion can influence the number and position of these bands.

Note: This table contains typical frequency ranges for illustrative purposes. Precise values are obtained from specific theoretical calculations.

Modeling of Ionic Equilibria and Activity Coefficients using Specific Ion Interaction Theory (SIT)

For concentrated electrolyte solutions like aqueous Indium(III) perchlorate, the simple Debye-Hückel theory is inadequate for describing ion behavior. The Specific Ion Interaction Theory (SIT) provides a more accurate framework for estimating single-ion activity coefficients and modeling ionic equilibria. wikipedia.org

SIT is an extension of Debye-Hückel theory that includes terms for short-range specific interactions between ions. wikipedia.org The theory was first proposed by Brønsted and has been developed over the years to become a practical tool for chemical thermodynamics. wikipedia.org The central equation of SIT for the activity coefficient of an ion j is:

log γⱼ = -zⱼ² * D + Σ ε(j,k) * mₖ

where:

zⱼ is the charge of the ion

D is the Debye-Hückel term

ε(j,k) are the specific ion interaction coefficients between ion j and counter-ion k

mₖ is the molality of ion k

The interaction coefficients are determined experimentally from equilibrium constant measurements at various ionic strengths. wikipedia.org The SIT model has been applied to investigate the complexation and hydrolysis of Indium(III) in aqueous solutions. iaea.org By determining the relevant interaction coefficients, the theory can be used to calculate reliable equilibrium constants at zero ionic strength and to model the speciation of Indium(III) under various conditions. The concept of individual ionic activity coefficients, while not thermodynamically definable without non-thermodynamic assumptions, is a useful tool provided by the SIT model for estimating mean ionic activity coefficients in complex solutions. msu.ru

Table 2: Key Parameters in the Specific Ion Interaction Theory (SIT) Model

ParameterSymbolDescription
Activity CoefficientγA factor used to account for the deviation of a real solution from ideal behavior.
Ionic StrengthIA measure of the total concentration of ions in a solution.
Interaction Coefficientε(j,k)An empirical parameter that accounts for the specific short-range interactions between ion j and ion k. wikipedia.org
Equilibrium Constant at Infinite DilutionK⁰The thermodynamic equilibrium constant, extrapolated to zero ionic strength using the SIT model. wikipedia.org

This table outlines the primary parameters utilized within the SIT framework to model the behavior of ions in concentrated solutions.

Q & A

Q. What are the critical safety considerations when handling Indium(III) perchlorate octahydrate in laboratory settings?

Methodological Answer: this compound is classified as an oxidizing solid (Ox. Sol. 2) and poses risks of skin/eye irritation (Skin Irrit. 2, Eye Irrit. 2). Key safety measures include:

  • Personal Protective Equipment (PPE): Tightly sealed goggles, impermeable gloves (material-specific resistance must be verified with manufacturers), and lab coats. Respiratory protection is required for prolonged exposure (e.g., NIOSH-approved respirators) .
  • Handling Precautions: Avoid contact with incompatible materials (e.g., organic solvents), ensure adequate ventilation, and store away from flammables. Decomposition at 200°C necessitates temperature-controlled environments .
  • Emergency Protocols: Use CHEMTREC (+1-800-424-9300) for spills or exposure incidents. Contaminated materials must be disposed of as hazardous waste .

Q. What methodological approaches are recommended for synthesizing this compound with high purity?

Methodological Answer: High-purity synthesis involves reacting metallic indium or indium(III) chloride tetrahydrate with 70% perchloric acid. Key steps include:

Reaction: Use excess perchloric acid to ensure complete dissolution of indium.

Crystallization: Concentrate the solution until perchloric acid vapors form, then cool to precipitate crystals.

Purification: Filter crystals and dry under vacuum with a sulfuric acid desiccant to remove residual moisture .

  • Purity Verification: Confirm purity via elemental analysis (ICP-MS for indium content) and X-ray diffraction (XRD) to validate crystalline structure .

Q. How should researchers characterize the physical properties of this compound?

Methodological Answer: Standard characterization techniques include:

  • Melting Point Analysis: Differential scanning calorimetry (DSC) confirms the melting point at ~80°C .
  • Thermal Stability: Thermogravimetric analysis (TGA) identifies decomposition onset at 200°C, with mass loss corresponding to water and perchlorate degradation .
  • Solubility Testing: Despite reported insolubility in water, systematic titration under controlled pH/temperature can quantify solubility limits .

Advanced Research Questions

Q. How does the oxidizing nature of this compound influence its reactivity in catalytic applications?

Methodological Answer: As a strong oxidizer (UN 1481, Class 5.1), it facilitates electron-transfer reactions in organic synthesis. Example applications:

  • Oxidation Catalysis: In epoxidation or alcohol-to-ketone conversions, its perchlorate anion (ClO₄⁻) acts as a non-coordinating counterion, enhancing substrate accessibility to indium(III) centers .
  • Mechanistic Studies: Use cyclic voltammetry to map redox potentials and in situ IR spectroscopy to monitor intermediate species during reactions .

Q. What analytical techniques are most effective for characterizing the decomposition products of this compound above 200°C?

Methodological Answer: Decomposition pathways involve release of water (hydration loss) and perchlorate breakdown. Recommended techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identify volatile decomposition products (e.g., HClO₄, ClO₂).
  • XRD and FTIR: Detect residual indium oxides (e.g., In₂O₃) and chloride species post-decomposition .
  • Isothermal TGA: Quantify mass loss stages under controlled atmospheres (e.g., N₂ vs. O₂) to differentiate oxidative vs. pyrolytic degradation .

Q. How can researchers resolve discrepancies in reported molecular weights or decomposition temperatures across literature sources?

Methodological Answer: Discrepancies (e.g., molecular weight: 557.26 vs. 557.292 ) arise from rounding or isotopic variations. Resolution strategies:

  • High-Resolution Mass Spectrometry (HRMS): Confirm exact mass using electrospray ionization (ESI-HRMS).
  • Interlaboratory Validation: Compare TGA/DSC data across multiple instruments to standardize decomposition onset criteria .
  • Crystallographic Analysis: Single-crystal XRD provides definitive molecular weight and hydration state confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.